molecular formula C29H44N2O5S B14308031 N-(2,5-Dihydroxyphenyl)-2-[(hexadecane-1-sulfonyl)amino]benzamide CAS No. 110011-28-4

N-(2,5-Dihydroxyphenyl)-2-[(hexadecane-1-sulfonyl)amino]benzamide

Cat. No.: B14308031
CAS No.: 110011-28-4
M. Wt: 532.7 g/mol
InChI Key: IWAGVGHBXPHWAB-UHFFFAOYSA-N
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Description

N-(2,5-Dihydroxyphenyl)-2-[(hexadecane-1-sulfonyl)amino]benzamide is a synthetic organic compound that features both phenolic and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dihydroxyphenyl)-2-[(hexadecane-1-sulfonyl)amino]benzamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the sulfonamide group: Reacting hexadecane-1-sulfonyl chloride with an amine to form the sulfonamide intermediate.

    Coupling with the phenolic compound: The sulfonamide intermediate is then coupled with 2,5-dihydroxyphenylamine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic groups in the compound can undergo oxidation reactions, potentially forming quinones.

    Reduction: The sulfonamide group can be reduced under specific conditions, although this is less common.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Exploration as a drug candidate for various diseases.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity. The phenolic and sulfonamide groups could play a role in binding to the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-Dihydroxyphenyl)benzamide: Lacks the sulfonamide group.

    N-(2,5-Dihydroxyphenyl)-2-aminobenzamide: Lacks the hexadecane-1-sulfonyl group.

Uniqueness

The presence of both phenolic and sulfonamide groups, along with the long alkyl chain, may confer unique properties such as increased lipophilicity, specific binding interactions, and potential for self-assembly in materials science.

Properties

110011-28-4

Molecular Formula

C29H44N2O5S

Molecular Weight

532.7 g/mol

IUPAC Name

N-(2,5-dihydroxyphenyl)-2-(hexadecylsulfonylamino)benzamide

InChI

InChI=1S/C29H44N2O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-37(35,36)31-26-19-16-15-18-25(26)29(34)30-27-23-24(32)20-21-28(27)33/h15-16,18-21,23,31-33H,2-14,17,22H2,1H3,(H,30,34)

InChI Key

IWAGVGHBXPHWAB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)NC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)O)O

Origin of Product

United States

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